Core Concepts: The Strategic Value of 5-Bromo-2-iodopyridin-3-ol
Core Concepts: The Strategic Value of 5-Bromo-2-iodopyridin-3-ol
An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
Abstract: 5-Bromo-2-iodopyridin-3-ol is a trifunctional heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its unique electronic and steric properties, derived from the orthogonal reactivity of its iodo, bromo, and hydroxyl moieties, establish it as a premier building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview, detailing the compound's physicochemical properties, validated synthesis protocols, and strategic application in chemoselective cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights for professionals engaged in advanced organic synthesis.
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds, prevalent in over twenty classes of pharmaceuticals.[1][2] The synthetic utility of a pyridine building block is defined by the nature and placement of its functional groups. 5-Bromo-2-iodopyridin-3-ol is a strategically designed intermediate that offers a solution to the complex challenge of site-selective functionalization.
The key to its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond at the C2 position is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine bond at C5. This reactivity gradient allows for a sequential and controlled approach to molecular elaboration: an initial, milder coupling reaction targets the iodo group, followed by a second, more forcing reaction at the bromo position. The hydroxyl group at C3 further expands synthetic possibilities, acting as a nucleophile, a directing group, or a site for introducing a protecting group to modulate solubility and reactivity. This inherent orthogonality makes it an invaluable tool for creating diverse chemical libraries from a single, versatile precursor.
Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in the laboratory. The data below has been consolidated from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 188057-49-0 | [4][5][6] |
| Molecular Formula | C₅H₃BrINO | [4][5] |
| Molecular Weight | 299.89 g/mol | [4][5] |
| Appearance | Solid (Form may vary: powder, crystalline) | [7] |
| Melting Point | 202-203 °C | [4] |
| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [4] |
| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N | [4][5][6] |
| SMILES | Oc1cc(Br)cnc1I | [5] |
Note: Physical properties such as melting point and appearance can vary slightly based on purity and crystalline form.
Validated Synthesis Protocol
The most direct and widely cited method for preparing 5-Bromo-2-iodopyridin-3-ol involves the electrophilic iodination of a readily available precursor, 5-bromopyridin-3-ol. A similar strategy, the iodination of 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS), has been reported to proceed in high yield (87%).[8]
Diagram: Synthetic Workflow```dot
Caption: Sequential cross-coupling strategy exploiting differential halogen reactivity.
Site-Selective Coupling at C2 (Iodo Position)
The C-I bond is the more reactive handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. [3][9][10]This allows for the selective introduction of an aryl, heteroaryl, alkynyl, or amino group at the 2-position while leaving the 5-bromo position intact.
-
Authoritative Grounding: For a successful Suzuki-Miyaura coupling, a catalyst system such as Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane/water is typically sufficient. [10][11]Reaction temperatures are generally kept moderate (e.g., 80-100 °C) to ensure high selectivity for the C-I bond.
Secondary Coupling at C5 (Bromo Position)
After functionalizing the C2 position, the C-Br bond becomes the target for a second cross-coupling reaction. This step typically requires more forcing conditions to achieve oxidative addition.
-
Authoritative Grounding: For C-Br bond amination (Buchwald-Hartwig), more electron-rich and sterically hindered phosphine ligands like XPhos or SPhos are often necessary, paired with a strong base such as NaOt-Bu or K₃PO₄ and higher temperatures. [12][13][14]This requirement for a more active catalyst system is the cornerstone of the orthogonal "one-pot" or sequential strategy.
Manipulation of the C3-Hydroxyl Group
The hydroxyl group can be leveraged in several ways:
-
Protection: It can be protected as a methyl or benzyl ether prior to coupling to prevent potential interference with organometallic reagents or to modify solubility.
-
Direct Functionalization: It can be alkylated (Williamson ether synthesis) or acylated to introduce additional diversity.
-
Unmodified: In many cases, the free hydroxyl can remain, as it is often compatible with standard cross-coupling conditions, particularly Suzuki reactions.
Applications in Medicinal and Materials Chemistry
The ability to precisely construct complex, multi-substituted pyridine cores makes 5-Bromo-2-iodopyridin-3-ol a high-value intermediate in several fields.
-
Drug Discovery: Pyridine and piperidine cores are ubiquitous in pharmaceuticals. [1][2]This building block provides a rapid route to novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise positioning of substituents is critical for activity and selectivity. [15][16]* Organic Electronics: The pyridine ring is an electron-deficient aromatic system. By using sequential cross-coupling reactions, it can be incorporated into conjugated systems to create novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. [17]The controlled synthesis allows for fine-tuning of the electronic properties of the final material.
References
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Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-5-iodopyridine. Available at: [Link]
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ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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International Journal of Scientific and Innovative Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
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